(4,4-Dimethoxycyclohexyl)methanol

Physicochemical profiling Chromatographic method development Solvent selection

(4,4-Dimethoxycyclohexyl)methanol (CAS 758716-89-1) is a C9H18O3 cyclohexane derivative bearing a geminal dimethoxy ketal at the 4-position and a primary hydroxymethyl substituent. With a molecular weight of 174.24 Da, a predicted boiling point of 234.8±10.0 °C, and a density of approximately 1.02 g/cm³, this compound exists as a colorless to pale yellow liquid at ambient temperature.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 758716-89-1
Cat. No. B1444445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Dimethoxycyclohexyl)methanol
CAS758716-89-1
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCOC1(CCC(CC1)CO)OC
InChIInChI=1S/C9H18O3/c1-11-9(12-2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3
InChIKeyPXFYBMNWJONODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,4-Dimethoxycyclohexyl)methanol (CAS 758716-89-1): A Bifunctional Cyclohexane Building Block for Synthetic and Medicinal Chemistry Procurement


(4,4-Dimethoxycyclohexyl)methanol (CAS 758716-89-1) is a C9H18O3 cyclohexane derivative bearing a geminal dimethoxy ketal at the 4-position and a primary hydroxymethyl substituent . With a molecular weight of 174.24 Da, a predicted boiling point of 234.8±10.0 °C, and a density of approximately 1.02 g/cm³, this compound exists as a colorless to pale yellow liquid at ambient temperature . It is categorized as a specialty building block supplied by vendors including Sigma-Aldrich (via Combi-Blocks, catalog OT-2260), Fluorochem, and AKSci at purities ranging from 95% to 98% . The compound is cited in patent literature, notably WO2004/80492 A1 assigned to Amersham Health AS and Hammersmith Imanet Ltd, indicating its relevance in radiodiagnostic agent development [1].

Why (4,4-Dimethoxycyclohexyl)methanol Cannot Be Replaced by Common Cyclohexane Analogs in Synthetic and Analytical Workflows


The geminal 4,4-dimethoxy ketal motif of (4,4-dimethoxycyclohexyl)methanol confers a unique combination of physicochemical properties that cannot be replicated by its closest structural analogs. Unlike (4,4-dimethylcyclohexyl)methanol (CAS 1394042-59-1), which bears non-polar gem-dimethyl groups, the dimethoxy ketal introduces three hydrogen-bond acceptors, substantially raising the boiling point by approximately 38.5 °C and increasing density from ~0.87 to ~1.02 g/cm³ . Compared with (4-methoxycyclohexyl)methanol (CAS 101869-74-3), which possesses only one methoxy group, the target compound offers a second oxygen atom, altering logP, polar surface area (39 Ų vs. 29 Ų), and H-bond acceptor count (3 vs. 2) . Against 1,4-cyclohexanedimethanol (CAS 105-08-8), a widely used polymer-building diol that is a solid at ambient temperature (mp 31.5 °C), the target compound remains a liquid, which impacts handling, formulation, and solvent compatibility . Against unsubstituted cyclohexanemethanol (CAS 100-49-2), the dimethoxy groups introduce a latent ketone functionality—the ketal can be hydrolyzed to generate a reactive 4-oxo intermediate in situ—providing orthogonal synthetic versatility that the parent alcohol lacks . These quantitative differences in boiling point, density, logP, hydrogen-bonding capacity, physical state, and functional-group latency mean that generic substitution with any single analog risks altered reaction kinetics, different extraction efficiency, divergent purification behavior, or loss of downstream functionalization options.

Quantitative Differentiation Evidence for (4,4-Dimethoxycyclohexyl)methanol Versus Closest Structural Analogs


Boiling Point Elevation and Density Increase Relative to Gem-Dimethyl Analog Demonstrates Enhanced Intermolecular Interaction

Replacement of the geminal dimethyl groups in (4,4-dimethylcyclohexyl)methanol with geminal dimethoxy groups in (4,4-dimethoxycyclohexyl)methanol produces a marked increase in both predicted boiling point (234.8±10.0 °C vs. 196.3±8.0 °C, a difference of approximately +38.5 °C) and density (1.02±0.1 g/cm³ vs. 0.870±0.06 g/cm³) . This reflects the introduction of two ether oxygen atoms that participate in dipole-dipole interactions and increase molecular weight from 142.24 to 174.24 Da . The elevated boiling point has practical implications for distillation-based purification and GC method development, while the higher density affects phase-separation behavior in aqueous-organic workups.

Physicochemical profiling Chromatographic method development Solvent selection

Increased Hydrogen-Bond Acceptor Count and Polar Surface Area Versus Mono-Methoxy Analog Modulates Molecular Recognition

(4,4-Dimethoxycyclohexyl)methanol possesses three hydrogen-bond acceptor atoms and a polar surface area (PSA) of 39 Ų, compared with two H-bond acceptors and a PSA of 29 Ų for the mono-methoxy analog (4-methoxycyclohexyl)methanol . The additional methoxy oxygen increases the compound's capacity for directional intermolecular hydrogen bonding. The ACD/LogP values also differ: -0.22 (target) versus 0.47 (mono-methoxy analog) . These differences in polarity descriptors are significant for applications where passive membrane permeability, aqueous solubility, or target protein binding are being optimized.

Medicinal chemistry Structure-activity relationships Ligand design

Liquid Physical State at Ambient Temperature Distinguishes from Solid 1,4-Cyclohexanedimethanol for Ease of Handling

1,4-Cyclohexanedimethanol (CHDM, CAS 105-08-8), a widely used diol monomer in polyester resin production, is a waxy solid at room temperature with a melting point of 31.5 °C . In contrast, (4,4-dimethoxycyclohexyl)methanol is reported as a colorless to pale yellow liquid under ambient storage conditions . While both compounds contain a hydroxymethyl group on a cyclohexane ring, the target compound's ketal-protected ketone functionality prevents the intermolecular hydrogen-bonding network that causes CHDM to solidify. This liquid physical state simplifies liquid-handling automation, eliminates the need for pre-heating before transfer, and facilitates homogeneous mixing in room-temperature reactions.

Polymer chemistry Formulation science Synthetic methodology

Patent-Cited Role as a Synthetic Intermediate in Radiofluorination Chemistry for Diagnostic Agent Development

International patent WO2004/80492 A1, assigned to Amersham Health AS and Hammersmith Imanet Ltd, explicitly cites (4,4-dimethoxycyclohexyl)methanol (CAS 758716-89-1) at page/column 25-26 within the context of methods for radiofluorination of biologically active vectors [1]. The patent describes compounds of formula (I) and (II) used to introduce positron-emitting fluorine-18 onto targeting vectors for diagnostic imaging. The dimethoxy ketal group in this context may serve as a protecting group or modulate the reactivity of the cyclohexane scaffold during radiolabeling. By comparison, simpler cyclohexanemethanol analogs lacking the dimethoxy functionality are not cited in this patent family, suggesting the ketal moiety plays a specific role in the claimed radiofluorination methodology.

Radiolabeling PET imaging Diagnostic radiopharmaceuticals

Commercially Available Purity Specifications of 95–98% Across Multiple Vendors Enable Reproducible Procurement

(4,4-Dimethoxycyclohexyl)methanol is stocked by at least three independent chemical suppliers with documented purity specifications: Sigma-Aldrich/Combi-Blocks (catalog OT-2260, 97%), Fluorochem (F638604, 98%), and AKSci (V7635, 95%) . This multi-vendor availability with verifiable purity ranges provides procurement redundancy. In contrast, the gem-dimethyl analog (4,4-dimethylcyclohexyl)methanol (CAS 1394042-59-1) typically shows longer lead times (e.g., 8-12 weeks at some vendors) and is priced at approximately €207/100mg at CymitQuimica, while the target compound is priced at £228/g at Fluorochem, indicating a significantly lower cost-per-gram for the dimethoxy derivative .

Chemical procurement Quality assurance Building block sourcing

High-Value Application Scenarios for (4,4-Dimethoxycyclohexyl)methanol Based on Quantitative Differentiation Evidence


Synthesis of ¹⁸F-Labeled Radiopharmaceutical Precursors and PET Imaging Probes

Based on its explicit citation in WO2004/80492 A1 for radiofluorination methodology, (4,4-dimethoxycyclohexyl)methanol is a procurement-relevant intermediate for medicinal chemistry teams developing positron emission tomography (PET) diagnostic agents [1]. The dimethoxy ketal can serve as a protected ketone during multistep radiochemical synthesis, with the latent carbonyl being unveiled post-labeling. The compound's liquid physical state facilitates handling in automated radiochemistry modules where solid reagents pose transfer challenges . Procurement of this specific building block ensures alignment with the patented synthetic route, which is critical for regulatory documentation in radiopharmaceutical development.

Diversity-Oriented Synthesis and Combinatorial Library Construction Requiring Orthogonal Functionalization

The presence of both a primary alcohol (hydroxymethyl) and a protected ketone (dimethoxy ketal) on the same cyclohexane scaffold enables orthogonal functionalization strategies [1]. The alcohol can be selectively oxidized, esterified, or converted to a leaving group while the ketal remains intact, or conversely, the ketal can be hydrolyzed under mild acidic conditions to reveal a ketone for reductive amination or Grignard additions . This orthogonal reactivity is absent in simpler analogs such as cyclohexanemethanol (which lacks the latent ketone) and 1,4-cyclohexanedimethanol (which presents two identical alcohol functionalities without a masked carbonyl) . Procurement of this compound supports diversity-oriented synthesis (DOS) campaigns aiming to maximize scaffold complexity from a single building block.

Physicochemical Property Modulation in Lead Optimization Programs

For medicinal chemistry teams optimizing ADME properties of cyclohexane-containing lead series, the quantitative differences in logP, PSA, and H-bond acceptor count between (4,4-dimethoxycyclohexyl)methanol and its closest analogs provide a rational basis for scaffold selection [1]. The dimethoxy derivative (PSA 39 Ų, 3 HBA) offers higher polarity than the dimethyl analog (PSA ~20 Ų, 1 HBA) and the mono-methoxy analog (PSA 29 Ų, 2 HBA), potentially improving aqueous solubility while the ketal motif provides a metabolic soft spot for prodrug strategies . The compound's availability at 95–98% purity from multiple vendors enables systematic SAR exploration without supply interruption .

Natural Product Derivatization and Flavonoid Hybrid Synthesis

The 4,4-dimethoxycyclohexyl substructure appears in several natural product derivatives, including flavotrescine (5,7-dihydroxy-2-(1-hydroxy-4,4-dimethoxycyclohexyl)-4H-chromen-4-one) and oxysporidinone dimethyl ketal, which feature a 4,4-dimethoxycyclohexyl moiety fused to flavonoid or pyridone cores [1]. (4,4-Dimethoxycyclohexyl)methanol can serve as a starting material or key intermediate for the semi-synthesis of these natural product analogs, enabling structure-activity relationship studies on the cyclohexane ring portion. The hydroxymethyl handle provides a conjugation point for attachment to chromone, coumarin, or other privileged scaffolds relevant to anti-infective and anticancer discovery programs.

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